2-(1-Iodo-2-methylpropan-2-yl)-1,3-dioxane
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Overview
Description
2-(1-Iodo-2-methylpropan-2-yl)-1,3-dioxane is an organic compound characterized by the presence of an iodine atom attached to a methylpropan-2-yl group, which is further connected to a 1,3-dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Iodo-2-methylpropan-2-yl)-1,3-dioxane typically involves the iodination of a precursor compound, such as 2-methylpropan-2-ol, followed by cyclization to form the 1,3-dioxane ring. The reaction conditions often require the use of iodine and a suitable solvent, such as dichloromethane, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and cyclization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(1-Iodo-2-methylpropan-2-yl)-1,3-dioxane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxyl groups can yield alcohols, while oxidation can produce ketones or carboxylic acids.
Scientific Research Applications
2-(1-Iodo-2-methylpropan-2-yl)-1,3-dioxane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Iodo-2-methylpropan-2-yl)-1,3-dioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom plays a crucial role in these interactions, potentially affecting the compound’s binding affinity and activity. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Iodo-2-methylpropan-2-yl)oxy]pentane
- 3-[(1-Iodo-2-methylpropan-2-yl)oxy]oxetane
- [(1-Iodo-2-methylpropan-2-yl)oxy]cyclobutane
Uniqueness
2-(1-Iodo-2-methylpropan-2-yl)-1,3-dioxane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its 1,3-dioxane ring differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
CAS No. |
87802-25-3 |
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Molecular Formula |
C8H15IO2 |
Molecular Weight |
270.11 g/mol |
IUPAC Name |
2-(1-iodo-2-methylpropan-2-yl)-1,3-dioxane |
InChI |
InChI=1S/C8H15IO2/c1-8(2,6-9)7-10-4-3-5-11-7/h7H,3-6H2,1-2H3 |
InChI Key |
ZKWIDBCWKIGASQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CI)C1OCCCO1 |
Origin of Product |
United States |
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